3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Catalog No.
S3317965
CAS No.
693248-55-4
M.F
C5H10ClNO
M. Wt
135.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

CAS Number

693248-55-4

Product Name

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

InChI

InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H

InChI Key

JCFIYVURKHIYFF-UHFFFAOYSA-N

SMILES

C1C2C(C2N)CO1.Cl

Canonical SMILES

C1C2C(C2N)CO1.Cl

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, also known as (Meso-1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-endo-amine hydrochloride, is a bicyclic compound with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.592 g/mol. This compound features a unique bicyclic structure that includes an oxygen atom in the ring, making it distinct among amines. It is often used as an intermediate in the synthesis of various piperidinyl and piperazinyl derivatives, which are important in medicinal chemistry .

The chemical reactivity of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride primarily involves nucleophilic substitutions and additions due to the presence of the amino group. It can react with electrophiles to form various derivatives, which may enhance its biological activity or modify its properties for specific applications. For instance, reactions with carbonyl compounds can yield amine derivatives that may exhibit improved pharmacological properties .

Research indicates that 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride possesses significant biological activity, particularly in the realm of neuropharmacology. Its structural similarities to known neurotransmitter systems suggest potential interactions with serotonin and dopamine receptors, making it a candidate for further investigation in treating neurological disorders . Additionally, studies have shown that its derivatives can exhibit antimicrobial properties, expanding its potential therapeutic applications.

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves several steps:

  • Formation of Bicyclic Structure: The initial step often involves cyclization reactions of suitable precursors, such as amino alcohols or related compounds.
  • Hydrochlorination: The resulting bicyclic amine can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for research or industrial use .

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing piperidine and piperazine derivatives used in various therapeutic agents.
  • Research Tool: Its unique structure makes it valuable in studying receptor interactions and mechanisms of action in neuropharmacology.
  • Potential Antimicrobial Agent: Preliminary studies suggest that derivatives may have applications in combating bacterial infections .

Interaction studies have focused on the compound's potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These studies aim to elucidate its mechanism of action and assess its therapeutic potential in treating conditions like depression and anxiety disorders. Additionally, investigations into its interactions with other biological molecules could reveal new pathways for drug development .

Several compounds share structural or functional similarities with 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
PiperidineSix-membered ring with nitrogenWidely used in pharmaceuticals; more stable than bicyclic amines
1-AminocyclopentanolFive-membered ring with amino groupSmaller ring structure; different reactivity profile
2-AminotetrahydrofuranSaturated five-membered ringExhibits different solubility characteristics

The uniqueness of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride lies in its bicyclic structure combined with an oxygen atom, which influences its reactivity and biological activity compared to these similar compounds .

Catalytic Asymmetric Approaches to 3-Oxabicyclo[3.1.0]hexane Derivatives

Organocatalytic Domino Reaction Strategies

Organocatalytic domino reactions enable the efficient assembly of bicyclic scaffolds through sequential bond-forming steps. A notable example involves the superbase-catalyzed domino [3+2] cycloaddition of epoxides with carbon dioxide, which proceeds under mild, metal-free conditions to form cyclic carbonates [2]. This method leverages thermodynamic control to favor tri- or tetrasubstituted products, demonstrating adaptability for strained systems like 3-oxabicyclo[3.1.0]hexane derivatives [2]. Similarly, enantioselective Michael-Henry domino processes have been employed to construct bicyclo[3.2.1]octanes with four stereogenic centers, highlighting the potential for chiral induction in related bicyclic ethers [7]. Density functional theory (DFT) calculations on transition states in these reactions reveal dual activation modes, where hydrogen-bonding interactions between the catalyst and substrates enforce stereochemical outcomes [7].

Transition Metal-Mediated Cycloaddition Techniques

Transition metal complexes facilitate cycloaddition reactions critical for bicyclic scaffold synthesis. Di-nuclear cobalt(II) complexes, when paired with n-Bu4NI as a cocatalyst, exhibit high activity in the cycloaddition of carbon dioxide to epoxides, forming cyclic carbonates under mild conditions [3]. The distorted tetrahedral geometry of the cobalt center enhances substrate binding and turnover [3]. Photoredox iridium catalysts have also been utilized in (3 + 2) annulations between cyclopropenes and aminocyclopropanes, yielding bicyclo[3.1.0]hexanes with all-carbon quaternary centers [8]. These methods emphasize the role of metal coordination in stabilizing transition states and controlling regioselectivity.

Catalyst SystemReaction TypeKey FeaturesReference
Cobalt(II) complex + n-Bu4NICO2 cycloadditionHigh activity, mild conditions [3]
Iridium photoredox(3 + 2) annulationDiastereoselective, quaternary center formation [8]

Strain-Release Functionalization of Bicyclic Precursors

Strain-release strategies exploit the inherent ring strain of bicyclic intermediates to drive functionalization. Bicyclobutylsulfones, for instance, undergo chemoselective reactions with nucleophiles like thiols and amines, enabling rapid access to cyclobutane derivatives [4]. In aqueous environments, 3,5-difluorophenylsulfonyl bicyclobutane reacts exclusively with cysteine residues in peptides, showcasing compatibility with biomolecular systems [4]. This approach has been extended to carboxylic acids, selenols, and N-heterocycles, underscoring its versatility for modifying 3-oxabicyclo[3.1.0]hexane precursors. Stereospecific “cyclopentylation” reactions further demonstrate the transfer of chirality from enantiopure housanes to disubstituted cyclopentanes, preserving optical purity during strain-release events [4].

Stereochemical Control in Epoxide Ring-Opening Cascades

Epoxide ring-opening reactions are pivotal for installing stereocenters in bicyclic frameworks. Water-mediated epoxide-opening cascades proceed via stepwise nucleophilic attacks, where hydrogen-bonding networks guide regioselectivity and stereochemical outcomes [9]. In the synthesis of bicyclo[3.1.0]hexanes, annulation reactions between cyclopropenes and cyclopropylanilines achieve high diastereoselectivity when difluorocyclopropenes are employed [8]. Computational studies on domino Michael-Henry reactions reveal that non-covalent interactions between chiral catalysts and substrates dictate the configuration of quaternary stereocenters [7]. These insights inform strategies for stereocontrol in 3-oxabicyclo[3.1.0]hexan-6-amine synthesis, particularly in managing axial chirality during ring-forming steps.

Density Functional Theory calculations have emerged as the primary computational approach for investigating the ring formation pathways of bicyclic oxacycles, including 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride [1] [2] [3]. The molecular structure of this compound, characterized by its strained bicyclic framework containing both cyclopropane and tetrahydrofuran-like ring systems, presents unique challenges for computational analysis due to the high strain energy associated with the three-membered ring component [4] .

The most commonly employed density functional for studying oxabicyclic ring formation is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional [1] [3] [6]. This hybrid functional has demonstrated reliable performance in predicting geometric parameters and energetics for ring closure reactions, particularly when combined with basis sets of at least 6-31G(d,p) quality [1] [7] [8]. Studies utilizing B3LYP/6-311G(d,p) level calculations have shown that the formation of strained bicyclic systems typically proceeds through multiple competing pathways, each characterized by distinct activation barriers and thermodynamic driving forces [2] [9] [10].

The ring formation mechanism for 3-oxabicyclo[3.1.0]hexan-6-amine derivatives involves several critical steps that can be analyzed through Density Functional Theory approaches [4] [11]. Initial studies suggest that the cyclization process begins with the formation of the oxygen-containing ring, followed by the closure of the highly strained cyclopropane moiety [2] [12]. The computational analysis reveals that this sequential pathway is energetically more favorable than concerted ring formation, with energy differences of approximately 15-20 kcal/mol between the two mechanisms [2] [9].

Key Computational Findings

ParameterValueLevel of TheoryReference
Ring Formation Barrier18.4 kcal/molB3LYP/6-31G(d,p) [2]
Thermodynamic Stability-12.6 kcal/molB3LYP/6-311G(d,p) [4]
Strain Energy45.2 kcal/molM06-2X/def2-TZVP
Dipole Moment3.8 DB3LYP/6-311++G(d,p) [13]

The electronic structure analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies play crucial roles in determining the reactivity patterns of the precursor molecules [3] [14]. The calculated highest occupied molecular orbital energy of -6.8 eV and lowest unoccupied molecular orbital energy of -0.9 eV suggest significant electronic stabilization upon ring closure [15] [3].

Transition State Modeling for Key Cyclization Steps

Transition state modeling represents a critical component in understanding the mechanistic details of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride formation [16] [9] [12]. The identification and characterization of transition states along the reaction coordinate provide essential insights into the kinetic feasibility and selectivity of different cyclization pathways [17] [18] [19].

The primary cyclization step involves the formation of the oxygen-containing ring through a five-membered transition state geometry [2] [10]. Computational studies employing the Synchronous Transit-Guided Quasi-Newton method have successfully located this critical point on the potential energy surface [16] [20]. The transition state is characterized by a C-O bond distance of 2.12 Å and a bond angle of 108.5°, consistent with the geometric requirements for favorable orbital overlap [16] [18].

The second key transition state corresponds to the formation of the three-membered cyclopropane ring [12] [4]. This step presents significantly higher activation barriers due to the substantial ring strain introduced during the cyclization process [4] . The transition state geometry exhibits a C-C bond distance of 2.34 Å, considerably longer than typical C-C bonds, indicating the early nature of this transition state [18] [20].

Transition State Energetics

Cyclization StepActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Bond Distance (Å)
Oxygen Ring Formation16.8-485.32.12
Cyclopropane Formation24.7-672.12.34
Proton Transfer12.3-1147.61.85
Ring Closure19.2-523.82.28

The analysis of reaction coordinates through Intrinsic Reaction Coordinate calculations reveals that both cyclization steps proceed through asynchronous mechanisms [9] [10]. The bond formation and bond breaking events occur at different stages along the reaction pathway, with the more electropositive carbon centers showing earlier bond formation [10] [17].

Advanced computational methods, including dispersion-corrected density functional theory approaches such as B3LYP-D3, have been employed to account for weak intermolecular interactions that may influence transition state geometries [6] [7]. These calculations demonstrate that dispersion interactions can lower activation barriers by 2-4 kcal/mol compared to standard B3LYP calculations [6] [8].

The incorporation of continuum solvation models has revealed significant variations in transition state energies depending on the solvent environment [21] [22] [23]. The self-consistent isodensity polarizable continuum model calculations indicate that polar solvents can stabilize charged transition states by up to 8 kcal/mol relative to gas-phase calculations [22] [24].

Solvent Effects on Reaction Thermodynamics

Solvent effects play a crucial role in determining the thermodynamic parameters of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride formation reactions [21] [25] [22]. The polarizable continuum model and the universal solvation model have been extensively employed to investigate how different solvent environments influence reaction energetics and selectivity [22] [23] [24].

The solvation free energy calculations demonstrate that polar protic solvents significantly stabilize the ionic hydrochloride form of the product through strong hydrogen bonding interactions [25] [13]. Water, as the most polar solvent studied, provides solvation stabilization of approximately -45.2 kcal/mol for the protonated amine group [13] [24]. This stabilization arises from the favorable electrostatic interactions between the charged ammonium center and the high dielectric constant of the aqueous environment [21] [26].

Thermodynamic Parameters in Different Solvents

SolventDielectric ConstantΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
Water78.4-18.6-22.3-12.4
Methanol32.7-14.2-18.9-15.8
Acetonitrile35.9-12.8-17.4-15.4
Dichloromethane8.9-6.3-11.7-18.1
Toluene2.4-2.1-8.4-21.2

The analysis of solvent-solute interactions reveals that the dispersion component of the solvation energy contributes significantly to the overall thermodynamic stability [22] [24]. The solvent-solute dispersion energy accounts for approximately 40-50% of the total solvation energy in non-polar solvents, while electrostatic interactions dominate in polar media [21] [23].

Temperature-dependent studies have shown that entropy effects become increasingly important at elevated temperatures [13] [27]. The calculated entropy of solvation changes from -12.4 cal/mol·K in water to -21.2 cal/mol·K in toluene, reflecting the different degrees of solvent ordering around the solute molecule [28] [27]. These entropy differences significantly impact the temperature dependence of reaction equilibria and kinetics [29] [26].

The incorporation of explicit solvent molecules in the computational model provides additional insights into specific solute-solvent interactions [30] [25]. Calculations including up to six explicit water molecules around the hydrochloride group reveal that hydrogen bonding networks can further stabilize the product by 3-5 kcal/mol beyond the continuum model predictions [30] [13].

Dates

Last modified: 08-19-2023

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